2-Chloro-4-hydroxybenzamide
Overview
Description
2-Chloro-4-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
It is known that similar compounds, such as niclosamide, work by targeting and killing tapeworms .
Biochemical Pathways
It has been reported that a similar compound, niclosamide, degrades via the 1,2,4-benzenetriol (bt) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-nitrophenol utilizers .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 17158 .
Result of Action
It is known that similar compounds, such as niclosamide, result in the death of adult tapeworms .
Action Environment
It is recommended that the compound be stored in a dry environment at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. This reaction typically requires a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of ammonia or an amine to form the amide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-hydroxybenzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted benzamides.
Oxidation: Quinone derivatives.
Reduction: Aminobenzamides.
Scientific Research Applications
2-Chloro-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
2-Chloro-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Hydroxybenzamide: Lacks the chlorine substitution.
2-Chlorobenzamide: Lacks the hydroxyl substitution.
Comparison: 2-Chloro-4-hydroxybenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
2-chloro-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBFUHYIISYSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594205 | |
Record name | 2-Chloro-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046818-83-0 | |
Record name | 2-Chloro-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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